Sodium pyridine-3-trihydroxyborate
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Overview
Description
Sodium pyridine-3-trihydroxyborate is a chemical compound with the empirical formula C5H7BNNaO3 and a molecular weight of 162.91 g/mol . This compound is known for its unique structure, which includes a pyridine ring bonded to a borate group. It is primarily used in early discovery research and is part of a collection of unique chemicals .
Preparation Methods
The synthesis of sodium pyridine-3-trihydroxyborate involves the hydroboration of pyridine. This process can be achieved through an umpolung approach, where a diboron(4) compound and a proton source are used under basic and catalyst-free conditions . The reaction consists of a formal boryl anion addition to pyridine, producing an N-boryl pyridyl anion complex, followed by protonation . This method is efficient and allows for the preparation of multi-substituted N-H 1,4-dihydropyridine derivatives .
Chemical Reactions Analysis
Sodium pyridine-3-trihydroxyborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common reagents used in these reactions include diboron(4) compounds, proton sources, and triborane . The major products formed from these reactions are multi-substituted N-H 1,4-dihydropyridine derivatives and stable dearomatic intermediates .
Scientific Research Applications
Sodium pyridine-3-trihydroxyborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium pyridine-3-trihydroxyborate involves the coordination of the borate group to the pyridine ring, resulting in the formation of a stable N-boryl pyridyl anion complex . This complex undergoes protonation, leading to the formation of multi-substituted N-H 1,4-dihydropyridine derivatives . The molecular targets and pathways involved in this process include the boryl anion addition to pyridine and subsequent protonation .
Comparison with Similar Compounds
Sodium pyridine-3-trihydroxyborate can be compared with other similar compounds, such as:
Sodium thiophene-3-trihydroxyborate: Similar in structure but with a thiophene ring instead of a pyridine ring.
Sodium thiophene-2-trihydroxyborate: Another thiophene-based compound with different substitution patterns.
Pyridine-3-sulfonyl chloride: A pyridine derivative with a sulfonyl chloride group instead of a borate group.
The uniqueness of this compound lies in its ability to form stable N-boryl pyridyl anion complexes and its efficient synthesis of multi-substituted N-H 1,4-dihydropyridine derivatives .
Properties
Molecular Formula |
C5H7BNNaO3 |
---|---|
Molecular Weight |
162.92 g/mol |
IUPAC Name |
sodium;trihydroxy(pyridin-3-yl)boranuide |
InChI |
InChI=1S/C5H7BNO3.Na/c8-6(9,10)5-2-1-3-7-4-5;/h1-4,8-10H;/q-1;+1 |
InChI Key |
KTSXEZYIFVVLSO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=CC=C1)(O)(O)O.[Na+] |
Origin of Product |
United States |
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